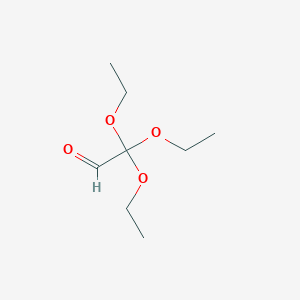
1,10-Undecadiene-4,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Undecadiene-4,8-diol is an organic compound with the molecular formula C11H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain
準備方法
Synthetic Routes and Reaction Conditions: 1,10-Undecadiene-4,8-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the dihydroxylation of 1,10-undecadiene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield this compound . Another method involves the acid-catalyzed hydrolysis of an epoxide derived from 1,10-undecadiene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired diol .
化学反応の分析
Types of Reactions: 1,10-Undecadiene-4,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other reduced hydrocarbons.
Substitution: Halides and other substituted derivatives.
科学的研究の応用
1,10-Undecadiene-4,8-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,10-Undecadiene-4,8-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biochemical pathways and effects, depending on the specific context and application . For example, in oxidation reactions, the hydroxyl groups can donate electrons, facilitating the formation of carbonyl compounds .
類似化合物との比較
1,10-Decanediol: Similar in structure but with a shorter carbon chain.
1,10-Undecadiene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness: 1,10-Undecadiene-4,8-diol is unique due to its dual hydroxyl groups and the presence of double bonds, which provide a versatile platform for various chemical modifications and applications .
特性
CAS番号 |
111512-38-0 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
undeca-1,10-diene-4,8-diol |
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-4,10-13H,1-2,5-9H2 |
InChIキー |
IHIJVPXYQKLUON-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CCCC(CC=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)

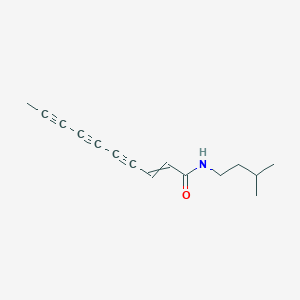
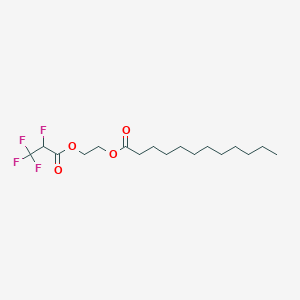
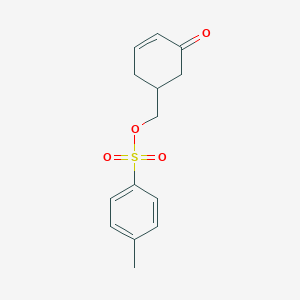
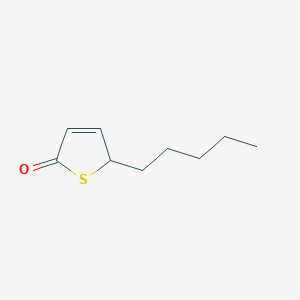
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
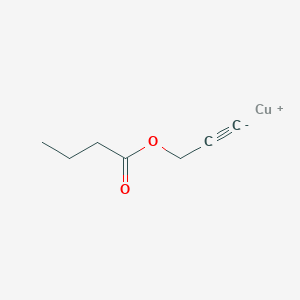
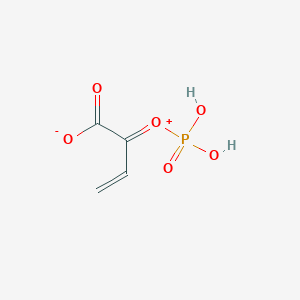
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

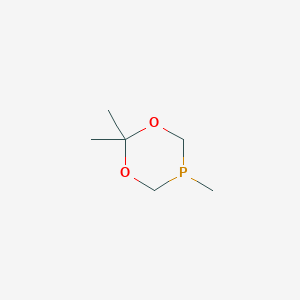
![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
